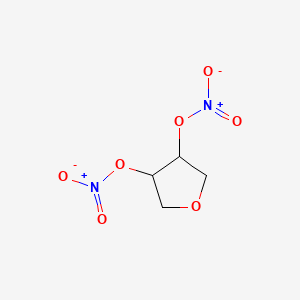
trans-Oxolane-3,4-diol dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Oxolane-3,4-diol dinitrate: is an organic compound with the molecular formula C4H6N2O7 and a molecular weight of 194.0996 g/mol It is a derivative of oxolane-3,4-diol, where the hydroxyl groups are replaced by nitrate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Oxolane-3,4-diol dinitrate typically involves the nitration of oxolane-3,4-diol. One common method is to add oxolane-3,4-diol to a nitrating mixture consisting of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety measures for handling strong acids, and implementing purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized further under strong oxidizing conditions.
Reduction: The nitrate groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxolane-3,4-dione derivatives.
Reduction: Regeneration of oxolane-3,4-diol.
Substitution: Formation of oxolane-3,4-diol derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: trans-Oxolane-3,4-diol dinitrate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various oxolane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide is a crucial signaling molecule in the body, involved in processes such as vasodilation and neurotransmission .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of trans-Oxolane-3,4-diol dinitrate primarily involves the release of nitric oxide (NO). Upon decomposition, the nitrate groups release NO, which then activates guanylate cyclase in smooth muscle cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and vasodilation . This mechanism is similar to that of other nitrate compounds used in medicine, such as isosorbide dinitrate.
Comparaison Avec Des Composés Similaires
cis-Oxolane-3,4-diol dinitrate: The cis isomer of trans-Oxolane-3,4-diol dinitrate, with different spatial arrangement of the nitrate groups.
Oxolane-3,4-diol diacetate: A derivative where the hydroxyl groups are replaced by acetate groups.
Oxolane-3,4-diol ditosylate: A derivative where the hydroxyl groups are replaced by tosyl groups.
Uniqueness: this compound is unique due to its specific arrangement of nitrate groups, which influences its reactivity and applications. Compared to its cis isomer, the trans configuration may offer different steric and electronic properties, making it suitable for distinct chemical reactions and applications.
Propriétés
Numéro CAS |
58690-45-2 |
|---|---|
Formule moléculaire |
C4H6N2O7 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
(4-nitrooxyoxolan-3-yl) nitrate |
InChI |
InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |
Clé InChI |
NUPHETKTSSIAEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

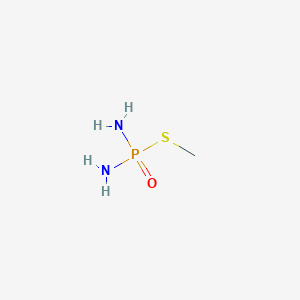
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
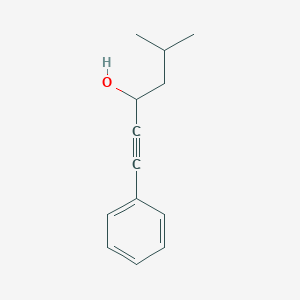

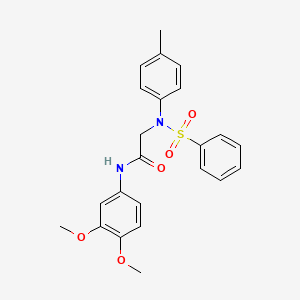
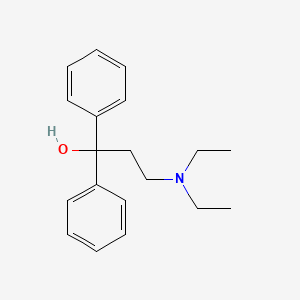
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

